

# **Evaluating the Safety Profile of SHEN26 in Comparison to Other COVID-19 Antivirals**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHEN26    |           |
| Cat. No.:            | B12372595 | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel oral antiviral agents has been a critical development in the management of COVID-19. This guide provides a comprehensive comparison of the safety profile of a promising new agent, **SHEN26**, with established antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. This analysis is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these therapeutics.

## **Executive Summary**

**SHEN26**, an oral RNA-dependent RNA polymerase (RdRp) inhibitor, has demonstrated a favorable safety profile in early clinical trials, with most treatment-related adverse events being mild and resolving without intervention.[1][2][3][4] This profile is compared against Paxlovid, a 3CL protease inhibitor associated with dysgeusia and potential drug-drug interactions; Remdesivir, an intravenous RdRp inhibitor linked to hepatic enzyme elevations and infusion-related reactions; and Molnupiravir, another oral RdRp inhibitor with concerns regarding potential genotoxicity.

## **Comparative Safety Data**

The following tables summarize the incidence of common and serious adverse events reported in clinical trials for **SHEN26**, Paxlovid, Remdesivir, and Molnupiravir.



Table 1: Comparison of Common Adverse Events (Incidence ≥1%)



| Adverse<br>Event                | SHEN26<br>(Phase II,<br>400mg)   | Paxlovid<br>(EPIC-HR<br>Trial) | Remdesivir<br>(ACTT-1<br>Trial)      | Molnupiravi<br>r (MOVe-<br>OUT Trial) | Placebo                                                                                    |
|---------------------------------|----------------------------------|--------------------------------|--------------------------------------|---------------------------------------|--------------------------------------------------------------------------------------------|
| Any Adverse<br>Event            | Not explicitly reported          | 23.1%                          | Not explicitly reported              | 30.4%                                 | 23.4% (Paxlovid Trial), 33.0% (Molnupiravir Trial)                                         |
| Diarrhea                        | Not explicitly reported          | 3%                             | 9%                                   | 2%                                    | 2% (Paxlovid Trial), Not explicitly reported (Remdesivir Trial), <2% (Molnupiravir Trial)  |
| Nausea                          | Not explicitly reported          | <1%                            | Most<br>common side<br>effect        | 1%                                    | <1% (Paxlovid Trial), Not explicitly reported (Remdesivir Trial), <2% (Molnupiravir Trial) |
| Dysgeusia<br>(Altered<br>Taste) | Not explicitly reported          | 6%                             | Not reported                         | Not reported                          | <1%                                                                                        |
| Headache                        | Not explicitly reported          | Not explicitly reported        | <5%                                  | Not explicitly reported               | Not explicitly reported                                                                    |
| Elevated<br>Liver<br>Enzymes    | No<br>hepatotoxicity<br>observed | Not a<br>common AE             | 23% (Hepatic<br>enzyme<br>increases) | Not a<br>common AE                    | Not explicitly reported                                                                    |



| Rash      | Not explicitly reported | Not explicitly reported | 8%           | 2.56% | Not explicitly reported |
|-----------|-------------------------|-------------------------|--------------|-------|-------------------------|
| Dizziness | Not explicitly reported | Not explicitly reported | Not reported | 1%    | <2%                     |

Note: Data for **SHEN26** is from a smaller Phase II trial, and direct comparison of percentages with larger Phase III trials of other drugs should be done with caution. "Not explicitly reported" indicates that the specific adverse event was not highlighted as a common event in the cited sources.

Table 2: Comparison of Serious Adverse Events (SAEs) and Discontinuation Rates

| Outcome                           | SHEN26<br>(Phase II)                                                            | Paxlovid<br>(EPIC-HR<br>Trial) | Remdesivir<br>(Pooled<br>Data)               | Molnupiravi<br>r (MOVe-<br>OUT Trial)             | Placebo                             |
|-----------------------------------|---------------------------------------------------------------------------------|--------------------------------|----------------------------------------------|---------------------------------------------------|-------------------------------------|
| Serious<br>Adverse<br>Events      | 0 (CTCAE ≥ 3 in 400mg group: 3 cases, not significantly different from placebo) | 1.4%                           | 23%                                          | Not<br>significantly<br>different from<br>placebo | 1.9%<br>(Paxlovid<br>Trial)         |
| Discontinuati<br>on due to<br>AEs | 0                                                                               | 2%                             | 8%                                           | Not<br>significantly<br>different from<br>placebo | 4% (Paxlovid<br>Trial)              |
| Deaths                            | 0                                                                               | 0                              | Not explicitly reported as treatment-related | 1 (0.1%)                                          | 9 (1.3%)<br>(Molnupiravir<br>Trial) |

# **Mechanism of Action and Signaling Pathways**



The safety profile of an antiviral is intrinsically linked to its mechanism of action and potential off-target effects.

#### SHEN26 and Remdesivir: RdRp Inhibition

Both **SHEN26** and Remdesivir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp).[5][6] They are incorporated into the nascent viral RNA chain, leading to premature termination of transcription and replication.



Click to download full resolution via product page

Caption: Mechanism of **SHEN26** and Remdesivir via RdRp inhibition.

## Paxlovid (Nirmatrelvir): Mpro Inhibition

Paxlovid consists of nirmatrelvir, which inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), and ritonavir, which boosts nirmatrelvir's concentration. Mpro is essential for cleaving viral polyproteins into functional proteins required for viral replication.





Click to download full resolution via product page

Caption: Mechanism of Paxlovid via Mpro inhibition.

#### **Molnupiravir: Viral Mutagenesis**

Molnupiravir is a prodrug of a ribonucleoside analog that is incorporated into the viral RNA by RdRp. This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits replication.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [Evaluating the Safety Profile of SHEN26 in Comparison to Other COVID-19 Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#evaluating-the-safety-profile-of-shen26-versus-other-covid-19-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com